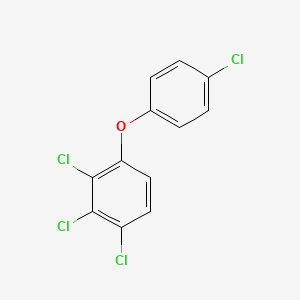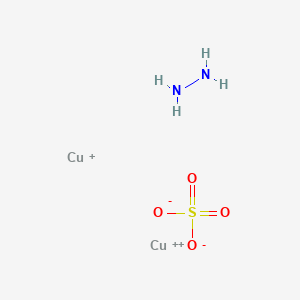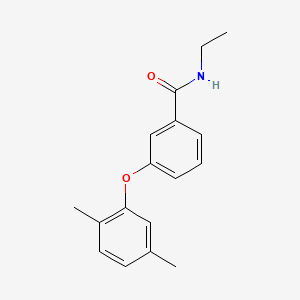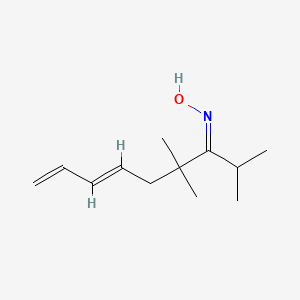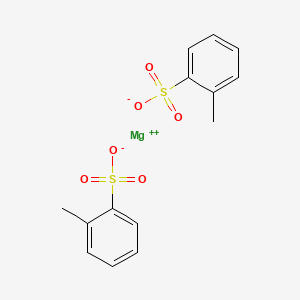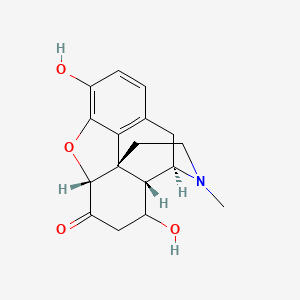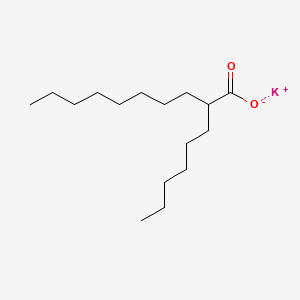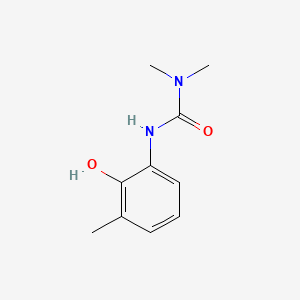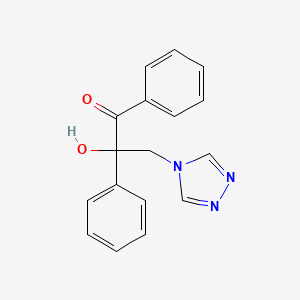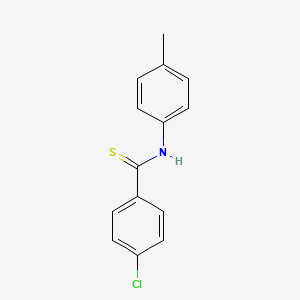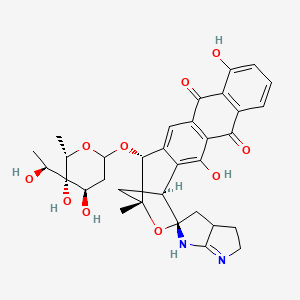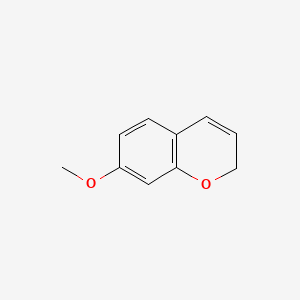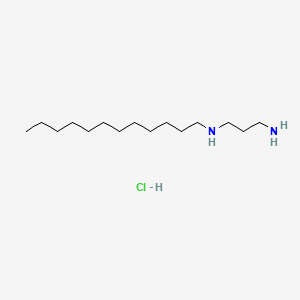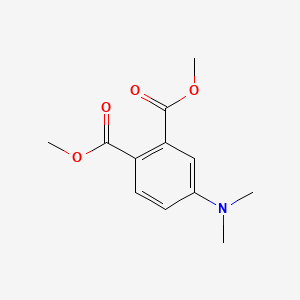
Dimethyl 4-dimethylaminophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-dimethylaminophthalate is an organic compound with the molecular formula C12H15NO4. It is a derivative of phthalic acid and is characterized by the presence of a dimethylamino group attached to the phthalate structure. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-dimethylaminophthalate can be synthesized through the esterification of 4-dimethylaminophthalic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-dimethylaminophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
Dimethyl 4-dimethylaminophthalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its effects on biological systems, including its impact on enzyme activity and cellular processes.
Medicine: Investigated for potential therapeutic applications and as a model compound in drug development.
Industry: Utilized in the production of plastics, coatings, and other materials .
Mechanism of Action
The mechanism of action of dimethyl 4-dimethylaminophthalate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity and affect cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl phthalate
- Diethyl phthalate
- Dibutyl phthalate
Comparison
Dimethyl 4-dimethylaminophthalate is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties compared to other phthalate esters.
Properties
CAS No. |
39617-05-5 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
dimethyl 4-(dimethylamino)benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H15NO4/c1-13(2)8-5-6-9(11(14)16-3)10(7-8)12(15)17-4/h5-7H,1-4H3 |
InChI Key |
IQMSCTLQIWAFDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


